

An In-depth Technical Guide to *i*-Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *i*-Cholesteryl methyl ether

Cat. No.: B15547531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

***i*-Cholesteryl methyl ether** (CAS 2867-93-8), a derivative of cholesterol, serves as a key biochemical reagent in life science research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its utility in the preparation of isotopically labeled cholesterol. Detailed experimental protocols are provided, and its relationship within the broader context of cholesterol metabolism is illustrated. It is crucial to distinguish ***i*-Cholesteryl methyl ether** from its isomer, Cholesteryl methyl ether (CAS 1174-92-1), as their biological activities may differ significantly. While the latter has been associated with antiviral properties, specific biological functions and direct involvement in signaling pathways for ***i*-Cholesteryl methyl ether** are not well-documented in current literature.

Chemical and Physical Properties

***i*-Cholesteryl methyl ether**, also known as 6β -Methoxy- $3\alpha,5$ -cyclocholestane, is a white to off-white solid. Its structural distinction from cholesterol lies in the formation of a cyclopropane ring involving carbons 3 and 5, and the presence of a methoxy group at the 6β position. This modification makes it a useful intermediate in synthetic chemistry.

Table 1: Chemical Identifiers for i-Cholesteryl Methyl Ether

Identifier	Value
CAS Number	2867-93-8
Molecular Formula	C ₂₈ H ₄₈ O
IUPAC Name	(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0 ² ,7.0 ⁵ ,7.0 ^{11,15}]heptadecane
InChI	InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--OC)C

Table 2: Computed Physical and Chemical Properties of i-Cholesteryl Methyl Ether

Property	Value
Molecular Weight	400.7 g/mol
Monoisotopic Mass	400.370516150 Da
XLogP3	9.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	5
Exact Mass	400.370516 g/mol
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	29
Complexity	626

Synthesis and Applications

Synthesis

The synthesis of **i-Cholesteryl methyl ether**, or more broadly, 6 β -alkoxy-3 α ,5-cyclo-5 α -steroids, can be achieved from the corresponding 3 β -hydroxy- Δ^5 -steroid. A common synthetic route involves the tosylation of the 3 β -hydroxyl group of cholesterol followed by solvolysis in methanol.

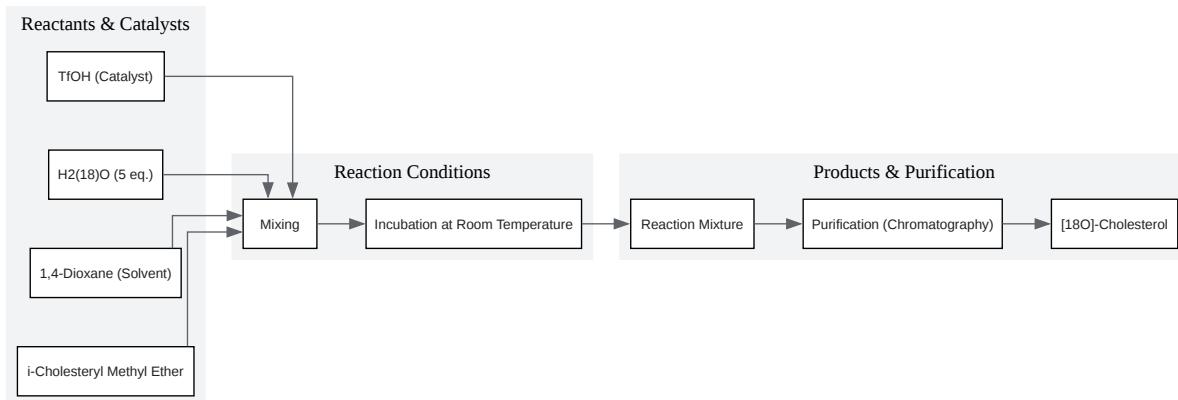
Key Application: Precursor for Labeled Cholesterol

A primary application of **i-Cholesteryl methyl ether** is its role as a starting material for the synthesis of isotopically labeled cholesterol.^{[1][2]} This is particularly valuable for metabolic studies and in research requiring the tracing of cholesterol in biological systems. The acid-catalyzed hydrolysis of **i-Cholesteryl methyl ether** in the presence of isotopically enriched water (H_2^{17}O or H_2^{18}O) yields cholesterol with the corresponding isotope incorporated at the 3 β -hydroxyl group.^{[1][2]}

Experimental Protocols

Acid-Catalyzed Hydrolysis of i-Cholesteryl Methyl Ether to Cholesterol

This protocol describes the optimized conditions for the synthesis of isotopically labeled cholesterol from **i-Cholesteryl methyl ether**.^{[1][2]}

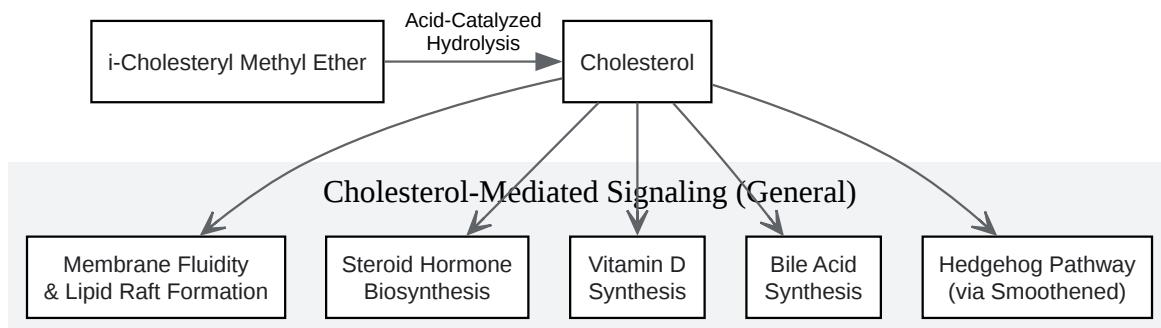

Materials:

- **i-Cholesteryl methyl ether**
- 1,4-Dioxane
- Trifluoromethanesulfonic acid (TfOH)
- Isotopically enriched water (e.g., H₂¹⁸O)
- Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

- Dissolve **i-Cholesteryl methyl ether** in 1,4-dioxane.
- Add 5 equivalents of isotopically enriched water to the solution.
- Add trifluoromethanesulfonic acid as the catalyst.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction and extract the product.
- Purify the resulting isotopically labeled cholesterol using column chromatography.

Note: The reaction may not proceed to completion, and unreacted starting material and byproducts may be present.^[1] Longer reaction times may improve the yield of cholesterol.^[1]


[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of labeled cholesterol.

Biological Activity and Signaling Pathways

There is a notable lack of specific information in the scientific literature regarding the biological activity and direct involvement of **i-Cholesteryl methyl ether** in cellular signaling pathways. Much of the available data on the biological effects of "cholesteryl methyl ether" pertains to its isomer, Cholesteryl methyl ether (CAS 1174-92-1). This isomer has been reported to exhibit antiviral activity and may act as a precursor to vitamin D3.^[3] However, it is critical for researchers to not extrapolate these findings to **i-Cholesteryl methyl ether** without specific experimental validation.

Given that **i-Cholesteryl methyl ether** is a derivative of cholesterol and can be converted to it, its biological relevance is likely indirect, primarily serving as a synthetic precursor. The cholesterol produced from its hydrolysis can then participate in numerous well-established signaling pathways.

[Click to download full resolution via product page](#)

*Relationship of **i-Cholesteryl methyl ether** to cholesterol signaling.*

The diagram above illustrates the conversion of **i-Cholesteryl methyl ether** to cholesterol, which then participates in various critical biological processes. Cholesterol is an essential component of cell membranes, influencing their fluidity and the formation of lipid rafts, which are important for signal transduction.^[4] It is also the precursor for the synthesis of all steroid hormones, vitamin D, and bile acids.^[4] Furthermore, cholesterol directly activates the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.^[5]

Conclusion

i-Cholesteryl methyl ether is a valuable synthetic intermediate, particularly for the preparation of isotopically labeled cholesterol, which is essential for metabolic research. While its direct biological activities are not well-characterized, its role as a precursor to cholesterol links it to a multitude of vital cellular processes and signaling pathways. Researchers utilizing this compound should be precise in its identification, distinguishing it from its isomer, Cholesteryl methyl ether, and should be aware of the current limitations in our understanding of its specific biological functions. Future research may yet uncover unique biological roles for this cholesterol derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. The Role of Cholesterol in Activating a Key Cellular Signaling Pathway – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to i-Cholesteryl Methyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547531#what-is-i-cholesteryl-methyl-ether\]](https://www.benchchem.com/product/b15547531#what-is-i-cholesteryl-methyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com